3-Hydroxy-11(Z),14(Z)-eicosadienoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

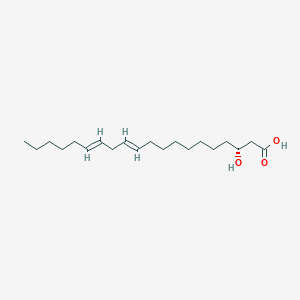

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,19,21H,2-5,8,11-18H2,1H3,(H,22,23)/b7-6+,10-9+/t19-/m1/s1 |

InChI Key |

UQIGTQUYNGRRMI-RXEQJFHXSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCC[C@H](CC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-11(Z),14(Z)-eicosadienoic Acid: A Potential Modulator of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-11(Z),14(Z)-eicosadienoic acid, a specialized fatty acid with potential applications in inflammation and signal transduction research. Due to the limited direct research on this specific molecule, this document extrapolates its potential biological significance and proposes detailed experimental protocols based on the known activities of structurally related compounds, namely 3-hydroxy fatty acids and its parent compound, 11(Z),14(Z)-eicosadienoic acid. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and biological potential of this novel lipid mediator.

Introduction

This compound is a 20-carbon polyunsaturated fatty acid characterized by a hydroxyl group at the C-3 position and two cis double bonds at the C-11 and C-14 positions. While its parent compound, 11(Z),14(Z)-eicosadienoic acid, has been identified as an antagonist of the leukotriene B4 receptor, suggesting anti-inflammatory potential, this compound itself remains a largely uncharacterized molecule. This guide aims to consolidate the available chemical information and provide a framework for its synthesis and biological evaluation.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. This information is critical for its synthesis, purification, and characterization.

| Property | Value |

| CAS Number | 1214975-42-4 |

| Molecular Formula | C20H36O3 |

| Molecular Weight | 324.5 g/mol |

| Synonyms | (3R)-3-Hydroxy-11,14-eicosadienoic acid |

| Physical State | Presumed to be a liquid or semi-solid |

| Purity (Typical) | >98% (as available from suppliers) |

| Storage Conditions | -20°C or lower, in an inert atmosphere |

Synthesis and Experimental Protocols

While a specific, detailed synthesis of this compound has not been published, a general and robust method for the synthesis of 3-hydroxypolyenoic acids provides a clear path forward.[1] This procedure involves the formation of a 3-keto ester from an appropriate acyl chloride, followed by stereoselective reduction of the ketone.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing 3-hydroxypolyenoic acids.

Detailed Experimental Protocol for Synthesis

The following is a proposed, detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

-

11(Z),14(Z)-Eicosadienoic acid

-

Oxalyl chloride or Thionyl chloride

-

Dry dichloromethane (B109758) (DCM)

-

Dry tetrahydrofuran (B95107) (THF)

-

Methyl acetoacetate

-

Sodium hydride (NaH)

-

Sodium borohydride (NaBH4)

-

Methanol (B129727) (MeOH)

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acyl Chloride Formation: To a solution of 11(Z),14(Z)-eicosadienoic acid (1 equivalent) in dry DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0°C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to yield the crude acyl chloride.

-

3-Keto Ester Formation: In a separate flask, suspend sodium hydride (1.1 equivalents) in dry THF. Add methyl acetoacetate (1.1 equivalents) dropwise at 0°C and stir for 30 minutes. Cool the mixture to -78°C and add the acyl chloride solution in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium (B1175870) chloride and extract with EtOAc. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated.

-

Reduction to 3-Hydroxy Ester: Dissolve the crude 3-keto ester in methanol and cool to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir for 1 hour. Acidify with 1M HCl and extract with EtOAc. The organic layers are combined, washed with brine, dried, and concentrated.

-

Hydrolysis to Final Product: Dissolve the 3-hydroxy ester in a mixture of THF and water. Add LiOH (2 equivalents) and stir at room temperature for 4 hours. Acidify with 1M HCl and extract with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

Purification: Purify the final product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Hypothesized Biological Activity and Signaling

The biological role of this compound is currently unknown. However, based on the known activity of its parent compound, it is plausible that it may act as a modulator of eicosanoid signaling pathways, particularly those involving leukotriene receptors.

Proposed Signaling Pathway

The parent compound, 11(Z),14(Z)-eicosadienoic acid, is an antagonist of the high-affinity leukotriene B4 receptor (BLT1). LTB4 is a potent pro-inflammatory mediator. By blocking this receptor, 11(Z),14(Z)-eicosadienoic acid can inhibit downstream inflammatory signaling. It is hypothesized that the addition of a hydroxyl group at the C-3 position may alter the binding affinity and/or efficacy of the molecule at the BLT1 receptor.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological function of this compound, a series of in vitro assays are proposed.

Experimental Workflow for Biological Characterization

The following diagram outlines a logical workflow for characterizing the biological activity of the synthesized compound.

Detailed Protocol for BLT1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human BLT1 receptor.

Materials:

-

Human BLT1 receptor-expressing cell membranes (commercially available)

-

[3H]-LTB4 (radioligand)

-

This compound (test compound)

-

Unlabeled LTB4 (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

Procedure:

-

Prepare a dilution series of the test compound and unlabeled LTB4.

-

In a 96-well plate, combine the cell membranes, [3H]-LTB4 (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled LTB4.

-

Incubate at room temperature for 60 minutes.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and perform non-linear regression analysis to determine the IC50 and subsequently the Ki value.

Hypothetical Quantitative Data

The following table presents a template for the kind of quantitative data that could be generated from the proposed experiments. The values are purely hypothetical and for illustrative purposes.

| Assay | Parameter | Hypothetical Value |

| BLT1 Receptor Binding Assay | Ki | 500 nM |

| Calcium Mobilization Assay | IC50 | 1.2 µM |

Conclusion and Future Directions

This compound is a novel lipid molecule with unexplored biological potential. Based on the known anti-inflammatory properties of its parent compound, it represents a promising candidate for investigation as a modulator of eicosanoid signaling. The synthetic and experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake the characterization of this compound.

Future research should focus on:

-

Confirming its interaction with the BLT1 receptor and assessing its activity at the low-affinity LTB4 receptor, BLT2.

-

Evaluating its effects on downstream inflammatory responses in primary immune cells.

-

Investigating its metabolic fate and potential conversion to other bioactive lipids.

-

Screening for activity against other G-protein coupled receptors involved in inflammation and metabolic disease.

The exploration of this and similar novel fatty acid derivatives holds the potential to uncover new therapeutic avenues for the treatment of inflammatory disorders.

References

The Elusive Natural Origins of 3-Hydroxy-11(Z),14(Z)-eicosadienoic Acid: A Technical Review of a Seemingly Undiscovered Compound

Despite extensive investigation into the vast repository of scientific literature and chemical databases, the natural sources of 3-Hydroxy-11(Z),14(Z)-eicosadienoic acid remain unidentified. This in-depth technical guide explores the current state of knowledge surrounding this specific hydroxylated fatty acid, revealing a significant gap in the scientific record regarding its natural occurrence, biosynthesis, and biological roles. While the parent compound and related molecules are known, this particular structure has not been documented as a naturally occurring product in plants, animals, or microorganisms.

Introduction to this compound

This compound, also known by its synonym (3R)-3-Hydroxy-11,14-eicosadienoic acid, is a C20 polyunsaturated fatty acid characterized by a hydroxyl group at the third carbon position and two cis double bonds at the eleventh and fourteenth positions. Its chemical formula is C20H36O3. While commercially available as a synthetic standard for research purposes, its presence in nature is yet to be confirmed.

The Search for Natural Sources: An Unfruitful Endeavor

A comprehensive search of scientific databases, including those specializing in lipids and natural products, yielded no reports of the isolation or identification of this compound from any biological source. The investigation encompassed a broad range of potential organisms and analytical studies, including:

-

Plant Lipidomics: Extensive analyses of plant seed oils and other tissues have identified a wide variety of fatty acids, including the parent compound 11(Z),14(Z)-eicosadienoic acid in some species. However, the 3-hydroxy derivative has not been reported.

-

Marine and Animal Metabolomics: The marine environment is a rich source of novel fatty acids. While various hydroxylated fatty acids have been isolated from marine organisms, and 11(Z),14(Z)-eicosadienoic acid is found in some animal tissues, the specific 3-hydroxy version remains undiscovered.

-

Microbial Lipid Profiling: Bacteria are known to produce a variety of 3-hydroxy fatty acids, which are key components of lipopolysaccharides (LPS) in Gram-negative bacteria. However, these are typically shorter-chain saturated or monounsaturated fatty acids. No evidence points to the production of this compound by bacteria.

Potential Biosynthetic Pathways: A Theoretical Perspective

In the absence of identified natural sources, any discussion of the biosynthesis of this compound is purely speculative. Two hypothetical pathways could lead to its formation:

-

Hydroxylation of 11(Z),14(Z)-eicosadienoic Acid: A putative fatty acid hydroxylase could potentially introduce a hydroxyl group at the C-3 position of 11(Z),14(Z)-eicosadienoic acid. This would require a highly specific enzyme that has not yet been characterized.

-

Beta-Oxidation Intermediate: In mammals, 3-hydroxy fatty acids are well-known intermediates in the mitochondrial β-oxidation of fatty acids. It is conceivable that under certain metabolic conditions or in the presence of specific enzymatic defects, a 3-hydroxy acyl-CoA derivative of a longer-chain fatty acid could be released from the β-oxidation spiral and subsequently converted to the free fatty acid. However, this would typically involve saturated or monounsaturated fatty acids.

Below is a conceptual workflow illustrating the general process of fatty acid β-oxidation, which generates 3-hydroxy fatty acid intermediates.

Methodologies for the Analysis of 3-Hydroxy Fatty Acids

While no specific protocols exist for the extraction of this compound from natural sources, established methods for the analysis of 3-hydroxy fatty acids in biological samples can be adapted. These protocols are crucial for researchers who may wish to screen for this compound in various matrices.

Table 1: General Experimental Protocols for 3-Hydroxy Fatty Acid Analysis

| Step | Methodology | Description |

| 1. Lipid Extraction | Bligh-Dyer or Folch method | A liquid-liquid extraction using a chloroform:methanol:water solvent system to separate lipids from other cellular components. |

| 2. Saponification | Alkaline hydrolysis (e.g., with KOH or NaOH) | To release esterified fatty acids from complex lipids such as triglycerides and phospholipids. |

| 3. Derivatization | Silylation (e.g., with BSTFA) or Methylation (e.g., with BF3-methanol) | To increase the volatility and thermal stability of the hydroxyl and carboxyl groups for gas chromatography analysis. |

| 4. Analytical Separation | Gas Chromatography (GC) | Separates the derivatized fatty acids based on their boiling points and interactions with the stationary phase of the GC column. |

| 5. Detection and Identification | Mass Spectrometry (MS) | Fragments the eluted compounds and provides a unique mass spectrum for identification and structural elucidation. |

A generalized workflow for the analysis of 3-hydroxy fatty acids is depicted below.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of lipidomics. The absence of this compound in the current scientific literature presents both a challenge and an opportunity for researchers. Future investigations employing high-sensitivity mass spectrometry and comprehensive lipidomics approaches may yet uncover the natural sources of this intriguing molecule. Should it be discovered in a biological system, subsequent research would be needed to elucidate its biosynthetic pathway, physiological role, and any potential signaling functions. Until such a discovery is made, this technical guide serves to highlight the current void in our understanding of the natural world of hydroxylated fatty acids.

The Mammalian Biosynthesis of 3-Hydroxy-11,14-Eicosadienoic Acid: A Cytochrome P450-Mediated Pathway

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-hydroxy-11,14-eicosadienoic acid in mammals. While direct and extensively documented evidence for this specific metabolic conversion is nascent, a compelling body of research points towards the involvement of cytochrome P450 (CYP) enzymes, particularly members of the CYP4F subfamily. These enzymes are well-characterized for their role in the hydroxylation of a variety of long-chain fatty acids. This document synthesizes the current understanding of this pathway, presents analogous quantitative data for related enzymatic reactions, details relevant experimental protocols for its investigation, and provides visual representations of the proposed biochemical and experimental workflows.

Introduction

3-Hydroxy-11,14-eicosadienoic acid is a hydroxylated derivative of 11,14-eicosadienoic acid, a C20 polyunsaturated fatty acid. Hydroxylated fatty acids, a class of oxylipins, are increasingly recognized as important signaling molecules in a range of physiological and pathophysiological processes, including inflammation, ion channel regulation, and cellular proliferation. Understanding the endogenous biosynthesis of these molecules is therefore of significant interest for the identification of novel therapeutic targets. This guide focuses on the elucidation of the enzymatic machinery responsible for the 3-hydroxylation of 11,14-eicosadienoic acid in mammalian systems.

Proposed Biosynthetic Pathway

The primary enzymatic route for the biosynthesis of 3-hydroxy-11,14-eicosadienoic acid is hypothesized to be mediated by cytochrome P450 monooxygenases. The CYP superfamily of enzymes plays a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including the oxidative metabolism of fatty acids.[1]

The Role of Cytochrome P450 Enzymes

CYP enzymes, particularly those belonging to the CYP4 family, are known to catalyze the hydroxylation of medium to long-chain fatty acids.[2][3] While these enzymes are most recognized for their ω- and (ω-1)-hydroxylase activities, their catalytic promiscuity suggests the potential for hydroxylation at other positions along the fatty acid chain.[2][3] The CYP4F subfamily, including isoforms such as CYP4F2, CYP4F3B, and CYP4F11, are expressed in human liver and kidney and have demonstrated activity towards various C16-C22 fatty acids.[4][5] Although direct evidence for the 3-hydroxylation of 11,14-eicosadienoic acid is not yet established, the known substrate specificities of these enzymes make them the most probable candidates for this biotransformation.

The proposed reaction involves the insertion of an oxygen atom from molecular oxygen into the C-H bond at the 3-position of the 11,14-eicosadienoic acid backbone. This reaction requires electrons, which are typically supplied by NADPH-cytochrome P450 reductase.

Quantitative Data

Direct kinetic data for the 3-hydroxylation of 11,14-eicosadienoic acid by mammalian enzymes are not currently available in the literature. However, to provide a framework for understanding the potential efficiency of this reaction, the following tables summarize kinetic parameters for the hydroxylation of analogous long-chain fatty acids by human CYP4F enzymes.

Table 1: Kinetic Parameters of Human CYP4F11 for Fatty Acid Hydroxylation

| Substrate | Product | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol P450) |

| Palmitic Acid (C16:0) | ω-OH Palmitic Acid | 30 ± 5 | 1,200 ± 60 |

| Oleic Acid (C18:1) | ω-OH Oleic Acid | 25 ± 4 | 1,500 ± 100 |

| Arachidonic Acid (C20:4) | 20-HETE | 15 ± 3 | 2,500 ± 200 |

| Docosahexaenoic Acid (C22:6) | 22-HDHA | 10 ± 2 | 3,000 ± 250 |

| Data is representative and compiled from studies on recombinant human CYP4F11.[4][6] |

Table 2: Kinetic Parameters of Human CYP4F2 for Fatty Acid Hydroxylation

| Substrate | Product | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol P450) |

| Lauric Acid (C12:0) | 12-Hydroxylauric Acid | 10 ± 2 | 5,000 ± 400 |

| Arachidonic Acid (C20:4) | 20-HETE | 20 ± 4 | 3,500 ± 300 |

| Data is representative and compiled from studies on recombinant human CYP4F2.[7] |

Experimental Protocols

Investigating the biosynthesis of 3-hydroxy-11,14-eicosadienoic acid requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Heterologous Expression and Purification of Human CYP4F Enzymes

The functional characterization of individual CYP enzymes necessitates their production in a heterologous expression system, most commonly Escherichia coli.[8][9]

Protocol:

-

Cloning: The full-length cDNA of the human CYP4F isoform of interest (e.g., CYP4F11) is cloned into a suitable E. coli expression vector, often containing an N-terminal modification to enhance expression and a polyhistidine-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation and lysed. The membrane fraction containing the expressed CYP enzyme is isolated by ultracentrifugation.

-

Solubilization and Purification: The membrane-bound CYP enzyme is solubilized using a detergent. The His-tagged protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Characterization: The purity and concentration of the enzyme are determined by SDS-PAGE and carbon monoxide difference spectroscopy.

In Vitro Incubation with Liver Microsomes or Recombinant Enzymes

To determine if 11,14-eicosadienoic acid is a substrate for CYP enzymes, in vitro incubation assays are performed using either human liver microsomes (as a source of multiple CYP enzymes) or purified recombinant CYP4F enzymes.[10][11]

Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., potassium phosphate, pH 7.4), the enzyme source (human liver microsomes or a reconstituted system with purified CYP and NADPH-cytochrome P450 reductase), and the substrate (11,14-eicosadienoic acid).

-

Incubation: The reaction is initiated by the addition of an NADPH-generating system or NADPH and incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and acidification. The lipid-containing organic phase is then extracted.

-

Sample Preparation for Analysis: The solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis. For GC-MS analysis, derivatization is required.

Analysis of 3-Hydroxy-11,14-Eicosadienoic Acid by Mass Spectrometry

The identification and quantification of 3-hydroxy-11,14-eicosadienoic acid in the reaction mixture are performed using mass spectrometry coupled with either gas or liquid chromatography.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fatty acids, but it requires derivatization to increase their volatility.[12]

Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (B98337) (TMS) Ethers:

-

Methylation: The carboxyl group of the fatty acid is converted to a methyl ester using a reagent such as methanolic HCl or BF3-methanol.

-

Silylation: The hydroxyl group is converted to a trimethylsilyl ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The FAME-TMS derivative of 3-hydroxy-11,14-eicosadienoic acid can be identified based on its retention time and characteristic mass spectrum. Quantification is typically achieved using a stable isotope-labeled internal standard.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized fatty acids, which simplifies sample preparation.[13][14]

Protocol:

-

Chromatographic Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient of aqueous and organic mobile phases.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in negative ion mode. The deprotonated molecule [M-H]- of 3-hydroxy-11,14-eicosadienoic acid is selected as the precursor ion, and characteristic fragment ions are monitored in the second mass analyzer (MS/MS).

-

Quantification: Quantification is performed using multiple reaction monitoring (MRM) with a suitable internal standard.

Conclusion

The biosynthesis of 3-hydroxy-11,14-eicosadienoic acid in mammals is likely a metabolic process catalyzed by cytochrome P450 enzymes of the CYP4F family. While direct experimental evidence is still needed to definitively confirm this pathway and elucidate its physiological significance, the existing knowledge of CYP4F function provides a strong foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to investigate this novel metabolic pathway, identify the specific enzymes involved, and quantify the enzymatic activity. Such studies will be instrumental in advancing our understanding of the role of hydroxylated fatty acids in health and disease and may pave the way for the development of new therapeutic strategies.

References

- 1. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human cytochrome P450 4F11: heterologous expression in bacteria, purification, and characterization of catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cytochrome P450 4F11: Heterologous expression in bacteria, purification, and characterization of catalytic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. oyc.co.jp [oyc.co.jp]

- 11. gcms.cz [gcms.cz]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

- 14. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Hydroxy-11(Z),14(Z)-eicosadienoic Acid (CAS 1214975-42-4)

A comprehensive review of the current scientific knowledge on (3R)-3-Hydroxy-11,14-eicosadienoic acid, a polyunsaturated fatty acid with potential biological significance.

Introduction

3-Hydroxy-11(Z),14(Z)-eicosadienoic acid, identified by the CAS number 1214975-42-4, is a hydroxylated polyunsaturated fatty acid.[1][2] Its structure, featuring a 20-carbon chain with two cis double bonds and a hydroxyl group at the third carbon, suggests its potential involvement in various biological pathways. This technical guide aims to provide a thorough overview of the existing scientific literature on this compound, focusing on its chemical properties, potential biological relevance, and outlining areas where further research is critically needed.

Audience: This document is intended for researchers, scientists, and professionals in the fields of drug development, lipid biochemistry, and pharmacology who are interested in the biological roles and potential therapeutic applications of hydroxylated fatty acids.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases, as dedicated research publications detailing its physical chemistry are scarce.

| Property | Value | Source |

| CAS Number | 1214975-42-4 | [1][2] |

| Synonyms | (3R)-3-Hydroxy-11,14-eicosadienoic acid | [1][2] |

| Molecular Formula | C₂₀H₃₆O₃ | [1][2] |

| Molecular Weight | 324.5 g/mol | [1][2] |

| Purity | Typically >98% | [1] |

| Physical State | In solution | [1] |

| Storage | Freezer | [1] |

Synthesis

General Experimental Protocol for the Synthesis of DL-3-Hydroxypolyenoic Acids

This protocol is based on a general method and would require optimization for the specific synthesis of this compound.

Workflow for the General Synthesis of DL-3-Hydroxypolyenoic Acids:

Caption: General synthesis workflow for DL-3-hydroxypolyenoic acids.

Methodology:

-

Formation of the 3-Keto Ester: The synthesis begins with the reaction of an acyl chloride of a suitable polyenoic acid with the sodium enolate of methyl acetoacetate. This reaction is typically carried out in the presence of sodium methoxide to yield the corresponding 3-keto ester.

-

Reduction of the Keto Group: The keto group of the 3-keto ester is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride. This step results in the formation of the DL-3-hydroxypolyenoic acid.

Biological Activity and Mechanism of Action: A Research Gap

A thorough search of the scientific literature reveals a significant lack of specific data on the biological activity, mechanism of action, and signaling pathways of this compound. While the broader class of 3-hydroxy fatty acids has been implicated in various biological processes, direct experimental evidence for this specific molecule is not currently available.

Potential Areas of Investigation Based on Related Compounds:

-

Inflammatory Response: The non-hydroxylated parent compound, 11,14-eicosadienoic acid, is known to be an omega-6 fatty acid that can influence inflammatory pathways. It is plausible that the hydroxylated form could also modulate inflammatory responses, potentially through different mechanisms or with altered potency.

-

Signaling Pathways: Hydroxylated fatty acids can act as signaling molecules, interacting with specific receptors or modulating enzyme activities. Research into other 3-hydroxy fatty acids has shown their involvement in processes such as immune response and cellular communication. For instance, some 3-hydroxy fatty acids can act as ligands for G-protein coupled receptors (GPCRs).

-

Antimicrobial Activity: Certain polyunsaturated fatty acids and their derivatives have demonstrated antimicrobial properties. This is a potential area of investigation for this compound.

Future Research Directions

The current lack of data on this compound presents a clear opportunity for future research. Key areas that warrant investigation include:

-

Biological Screening: Comprehensive screening of the compound for various biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and metabolic effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its effects. This would involve receptor binding assays, enzyme inhibition studies, and transcriptomic/proteomic analyses.

-

In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of the compound in animal models to understand its in vivo efficacy and safety profile.

-

Development of a Robust Synthesis Protocol: Optimization of a specific and efficient synthesis method to produce sufficient quantities of the pure compound for extensive biological testing.

Conclusion

This compound (CAS 1214975-42-4) is a structurally interesting polyunsaturated fatty acid with currently uncharacterized biological functions. While its chemical identity is established, a significant knowledge gap exists regarding its pharmacology and mechanism of action. This technical guide highlights the limited available information and underscores the need for further research to unlock the potential of this molecule. The general synthesis protocol provided can serve as a starting point for chemists to produce the compound for biological evaluation. Future studies are essential to determine if this hydroxylated fatty acid plays a significant role in health and disease, and whether it holds promise as a therapeutic agent.

References

An In-Depth Technical Guide to (3R)-3-Hydroxy-11,14-eicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Hydroxy-11,14-eicosadienoic acid is a chiral, 20-carbon polyunsaturated fatty acid belonging to the class of 3-hydroxy fatty acids. While specific research on this particular molecule is limited, its structural features suggest potential involvement in cellular signaling, particularly in inflammatory and metabolic pathways, similar to other known hydroxyeicosanoids. This guide provides a comprehensive overview of its known properties, a plausible synthesis route, analytical methodologies, and a hypothesized biological role based on related compounds.

Core Properties

(3R)-3-Hydroxy-11,14-eicosadienoic acid is a specialized fatty acid with distinct chemical and physical characteristics. A summary of its core properties is presented below.

| Property | Value | Source |

| CAS Number | 1214975-42-4 | [1] |

| Molecular Formula | C₂₀H₃₆O₃ | [1] |

| Molecular Weight | 324.5 g/mol | [1] |

| IUPAC Name | (3R)-3-hydroxyicosa-11,14-dienoic acid | N/A |

| Synonyms | 3-Hydroxy-11(Z),14(Z)-eicosadienoic acid | [1] |

| Physical State | Liquid (supplied in solution) | N/A |

| Purity | >98% (commercially available) | N/A |

| Storage | Freezer | [1] |

Hypothesized Biological Activity and Signaling Pathway

A plausible mechanism of action for (3R)-3-Hydroxy-11,14-eicosadienoic acid involves its interaction with a GPCR, such as GPR120, which is known to be activated by long-chain fatty acids, including omega-3 fatty acids.[2] Activation of GPR120 can lead to the initiation of downstream signaling cascades that play a role in inflammation and metabolism.

Below is a proposed signaling pathway for (3R)-3-Hydroxy-11,14-eicosadienoic acid, based on the known signaling of GPR120.

Experimental Protocols

Chiral Synthesis of (3R)-3-Hydroxy-11,14-eicosadienoic Acid

The following is a plausible, detailed protocol for the asymmetric synthesis of (3R)-3-Hydroxy-11,14-eicosadienoic acid, adapted from established methods for synthesizing chiral hydroxy fatty acids.[5][6] This multi-step synthesis involves the creation of a chiral epoxide intermediate followed by coupling and subsequent modifications.

Step 1: Synthesis of a Chiral Epoxide Intermediate An appropriate starting aldehyde is subjected to an asymmetric epoxidation reaction, such as the Sharpless epoxidation, to yield a chiral epoxide with the desired (R) or (S) configuration.

Step 2: Alkynylation The chiral epoxide is then reacted with the lithium salt of a suitable terminal alkyne (containing the C11 and C14 double bond precursors) in the presence of a Lewis acid like BF₃·OEt₂. This opens the epoxide ring and forms a new carbon-carbon bond, creating a secondary alcohol with the desired stereochemistry.

Step 3: Partial Reduction of the Alkyne The internal alkyne in the coupled product is partially reduced to a cis-alkene using a catalyst such as Lindlar's catalyst in the presence of hydrogen gas. This step is crucial for establishing the (Z) configuration of the double bonds.

Step 4: Deprotection and Oxidation Any protecting groups used during the synthesis are removed. The terminal functional group is then oxidized to a carboxylic acid to yield the final product, (3R)-3-Hydroxy-11,14-eicosadienoic acid.

Purification and Characterization: Purification at each step is typically performed using flash column chromatography. The structure and stereochemistry of the final product and intermediates are confirmed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC.

Extraction and Analysis by LC-MS

The following protocol outlines a general procedure for the extraction and analysis of (3R)-3-Hydroxy-11,14-eicosadienoic acid from a biological matrix (e.g., cell culture or plasma) using liquid chromatography-mass spectrometry (LC-MS).[7][8][9][10][11]

1. Sample Preparation and Lipid Extraction:

-

To a 1 mL biological sample, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method).

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic solvent under a stream of nitrogen.

2. Solid Phase Extraction (Optional Cleanup):

-

For complex matrices, the dried lipid extract can be reconstituted and further purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Reconstitute the dried extract in a suitable solvent (e.g., methanol). Inject the sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Perform detection using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor for the specific precursor-to-product ion transitions for (3R)-3-Hydroxy-11,14-eicosadienoic acid and its internal standard.

4. Quantification:

-

Generate a standard curve using known concentrations of a purified standard of (3R)-3-Hydroxy-11,14-eicosadienoic acid.

-

Quantify the amount of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Cell-Based GPCR Activation Assay

This protocol describes a general method to assess the ability of (3R)-3-Hydroxy-11,14-eicosadienoic acid to activate a GPCR, such as GPR120, in a cell-based assay.[4][12][13][14][15]

1. Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293) that does not endogenously express the target GPCR.

-

Transfect the cells with a plasmid encoding the human GPR120 receptor. A co-transfection with a reporter gene, such as luciferase under the control of a response element (e.g., NFAT), can be used for signal detection.

2. Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Prepare serial dilutions of (3R)-3-Hydroxy-11,14-eicosadienoic acid in a suitable vehicle (e.g., DMSO) and then in assay buffer.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 4-6 hours).

3. Signal Detection:

-

If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a plate reader.

-

Alternatively, intracellular calcium mobilization, another common downstream event of Gq-coupled GPCR activation, can be measured using a calcium-sensitive fluorescent dye.

4. Data Analysis:

-

Plot the response (e.g., luminescence, fluorescence) against the compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion

(3R)-3-Hydroxy-11,14-eicosadienoic acid is a chiral polyunsaturated fatty acid with potential as a signaling molecule, likely acting through G-protein coupled receptors to modulate inflammatory and metabolic pathways. While direct experimental evidence for its biological activity is currently limited, this guide provides a framework for its synthesis, analysis, and functional characterization based on established methodologies for similar lipid mediators. Further research is warranted to fully elucidate the specific biological roles and therapeutic potential of this intriguing molecule.

References

- 1. larodan.com [larodan.com]

- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. Lipid Metabolism [promega.in]

- 13. Microplate Assays for Cell Signaling and Lipids | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

Preliminary Biological Activity of 3-Hydroxy-Eicosadienoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-eicosadienoic acids are hydroxylated derivatives of eicosadienoic acids, a class of polyunsaturated fatty acids. While direct research on the specific biological activities of 3-hydroxy-eicosadienoic acids is limited, this technical guide synthesizes preliminary data from closely related 3-hydroxy fatty acids and eicosanoids to provide a comprehensive overview of their potential biological effects. This document covers potential anti-inflammatory and cytotoxic activities, details relevant experimental protocols, and visualizes key signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of lipid molecules.

Introduction

Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer.[1] Hydroxylated fatty acids, a subclass of eicosanoids, have garnered significant interest for their diverse biological activities. This guide focuses on the preliminary biological activity of 3-hydroxy-eicosadienoic acids, leveraging data from analogous compounds to elucidate their potential therapeutic applications.

Potential Biological Activities

The biological activities of 3-hydroxy-eicosadienoic acids are inferred from studies on structurally similar 3-hydroxy fatty acids and related eicosanoids. These activities primarily encompass anti-inflammatory effects and cytotoxicity against cancer cells.

Anti-inflammatory Activity

3-Hydroxy fatty acids are known to modulate inflammatory responses. Their mechanisms of action are believed to involve the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of Related Hydroxy Fatty Acids

| Compound | Cell Line | Assay | Target | Effect | IC50 (µM) | Reference |

| (S)-Coriolic Acid | RAW264.7 | Nitric Oxide Production | iNOS | Inhibition | - | [2] |

| (S)-Coriolic Acid Methyl Ester | RAW264.7 | Nitric Oxide Production | iNOS | Inhibition | 5.22 | [2] |

| (S)-15,16-didehydrocoriolic acid | RAW264.7 | Nitric Oxide Production | iNOS | Inhibition | - | [2] |

| (S)-15,16-didehydrocoriolic acid methyl ester | RAW264.7 | Nitric Oxide Production | iNOS | Inhibition | - | [2] |

Note: Data for 3-hydroxy-eicosadienoic acid is not currently available. The table presents data from structurally related hydroxy fatty acids to indicate potential activity.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic and pro-apoptotic effects of omega-3 and omega-6 hydroxy fatty acids on various cancer cell lines.[1] These compounds can inhibit cancer cell growth, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1]

Quantitative Data on the Cytotoxic Effects of Related Fatty Acids

| Fatty Acid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Docosahexaenoic acid (DHA) | Human colon cancer (SW620) | Growth reduction observed | [1] |

| Eicosapentaenoic acid (EPA) | Human colon cancer (SW620) | Growth reduction observed | [1] |

Note: Specific IC50 values for 3-hydroxy-eicosadienoic acid are not available. The data presented is for related polyunsaturated fatty acids.

Key Signaling Pathways

The biological effects of 3-hydroxy-eicosadienoic acids are likely mediated through several key signaling pathways that regulate inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] Omega-3 fatty acids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[4] It is plausible that 3-hydroxy-eicosadienoic acids exert anti-inflammatory effects through the inhibition of NF-κB activation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.[5] Activation of Nrf2 leads to the expression of genes involved in detoxification and protection against oxidative stress. Some fatty acids have been shown to activate the Nrf2 pathway.[6]

G-Protein Coupled Receptor (GPCR) Signaling

Long-chain fatty acids can activate G-protein coupled receptors such as GPR40 and GPR120.[7][8] Activation of these receptors can lead to various cellular responses, including modulation of inflammation and insulin (B600854) sensitivity.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of 3-hydroxy-eicosadienoic acids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-eicosadienoic acid and incubate for the desired period (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with the test compound and/or an inflammatory stimulus like lipopolysaccharide (LPS).[10][11]

-

Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[10][11]

-

Incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for color development.[10][12]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12][13]

-

Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[10][11]

Prostaglandin (B15479496) E2 (PGE2) Measurement (ELISA)

This protocol outlines the quantification of PGE2 in cell culture supernatants or serum using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Sample Collection: Collect cell culture supernatants or serum samples after treatment with the test compound.[12][14]

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit being used.[12] This typically involves:

-

Adding samples and standards to a microplate pre-coated with a PGE2 capture antibody.

-

Adding a fixed amount of HRP-labeled PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

-

Washing the plate to remove unbound components.

-

Adding a substrate solution that reacts with the HRP to produce a color change.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to a standard curve.

Conclusion and Future Directions

While direct experimental data on the biological activity of 3-hydroxy-eicosadienoic acids is currently limited, the information synthesized in this guide from related compounds suggests a promising potential for anti-inflammatory and anti-cancer effects. Further research is warranted to isolate or synthesize these specific molecules and rigorously evaluate their activity in a variety of in vitro and in vivo models. The experimental protocols and pathway visualizations provided herein offer a solid framework for initiating such investigations. Elucidating the precise mechanisms of action of 3-hydroxy-eicosadienoic acids could pave the way for the development of novel therapeutics for inflammatory diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Serum Nitric Oxide and PGE2 Production [bio-protocol.org]

- 13. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 14. Ultrasound stimulates nitric oxide and prostaglandin E2 production by human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leukotriene B4 Receptor: A Technical Guide to Molecular Interactions, Signaling, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotriene B4 (LTB4) is a potent, lipid-derived pro-inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a critical role in the initiation and amplification of acute inflammation, primarily by recruiting and activating leukocytes. LTB4 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the high-affinity Leukotriene B4 Receptor 1 (BLT1) and the low-affinity Leukotriene B4 Receptor 2 (BLT2). Understanding the nuanced interactions, signaling cascades, and pharmacological profiles of these receptors is paramount for the development of targeted therapeutics for a host of inflammatory diseases, including asthma, rheumatoid arthritis, and psoriasis. This guide provides a comprehensive technical overview of the molecular pharmacology of BLT1 and BLT2, detailed experimental protocols for their study, and quantitative data on key ligands.

Receptor Overview and Ligand Interaction

LTB4 signaling is mediated by two receptor subtypes with distinct affinities and tissue distribution.[1]

-

BLT1: This is the high-affinity receptor for LTB4, with binding affinities (Kd) typically in the low nanomolar range.[2] Its expression is largely restricted to immune cells, including neutrophils, eosinophils, macrophages, and effector T cells, making it a primary driver of leukocyte chemotaxis and activation at inflammatory sites.[3][4]

-

BLT2: Characterized as the low-affinity receptor, BLT2 binds LTB4 with a Kd value approximately 20-fold higher than that of BLT1.[2][3] Unlike BLT1, BLT2 is expressed ubiquitously across a wide range of tissues.[2] It also exhibits a more promiscuous ligand profile, binding to other eicosanoids such as 12(S)-hydroxyheptadecatrienoic acid (12-HHT), in some cases with higher affinity than LTB4 itself.[5][6]

The interaction of LTB4 with its receptors initiates a cascade of intracellular events that drive the inflammatory response. The structural basis for ligand recognition and receptor activation has been increasingly elucidated, providing a foundation for structure-based drug design.

Signaling Pathways

Upon agonist binding, both BLT1 and BLT2 undergo conformational changes that facilitate coupling to heterotrimeric G proteins, primarily of the Gi/o and Gq families.[3][7] This initiates downstream signaling cascades that culminate in characteristic cellular responses.

BLT1 Signaling: Activation of BLT1 predominantly through Gi/o proteins leads to the inhibition of adenylyl cyclase and the dissociation of the Gβγ subunit. Gβγ, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[8] This signaling axis is central to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils.[7] Furthermore, BLT1 activation engages Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, which regulate the transcription of inflammatory genes.

BLT2 Signaling: The BLT2 receptor also couples to Gi/o and Gq proteins, capable of inducing calcium mobilization and inhibiting adenylyl cyclase.[2] However, its signaling outcomes can be context-dependent, with reports of both pro- and anti-inflammatory effects.[9] For instance, in peripheral sensory neurons, BLT2 activation can oppose BLT1-mediated sensitization of TRPV1 ion channels, suggesting a self-regulatory or antagonistic role at higher LTB4 concentrations.[9]

Quantitative Pharmacology

The pharmacological characterization of BLT receptors relies on quantitative assessment of ligand binding and functional responses. The tables below summarize key data for endogenous agonists and selected synthetic antagonists.

Table 1: Agonist Binding Affinities (Kd) and Functional Potencies (EC50)

| Compound | Receptor | Species | Assay Type | Kd (nM) | EC50 (nM) | Reference(s) |

| Leukotriene B4 (LTB4) | BLT1 | Human | Radioligand Binding | 1.1 | - | [2] |

| Leukotriene B4 (LTB4) | BLT1 | Murine | Ca²⁺ Mobilization | - | ~1-10 | [9] |

| Leukotriene B4 (LTB4) | BLT2 | Human | Radioligand Binding | 22.7 | - | [2] |

| Leukotriene B4 (LTB4) | BLT2 | Human | Ca²⁺ Mobilization | - | ~100-500 | [9] |

| 12-HHT | BLT2 | Human | Competitive Binding | - | - | [5] |

| CAY10583 (BLT2 Agonist) | BLT2 | Murine | Ca²⁺ Mobilization | - | ~100 | [9] |

Note: EC50 values can vary significantly based on the cell type and signaling readout measured.

Table 2: Antagonist Inhibitory Constants (Ki / IC50)

| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| U-75302 | BLT1 | Human | Radioligand Binding | - | ~20 | [2] |

| LY255283 | BLT2 | Murine | Functional Assay | - | ~10,000 | [9] |

| CP-105,696 | BLT1 | Human | Functional Assay | - | ~2.5 | [10] |

Note: U-75302 is a classical BLT1 antagonist that does not inhibit LTB4 binding to BLT2, highlighting the pharmacological distinction between the two receptors.[2]

Experimental Protocols

Accurate characterization of LTB4 receptor interactions requires robust and reproducible experimental methodologies. The following sections detail standard protocols for key assays.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for receptor binding.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells transfected with BLT1) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration via a standard method (e.g., BCA assay).[11]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LTB4, typically at or below its Kd), and serial dilutions of the unlabeled test compound.[11]

-

Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[11]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[11]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[11]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.[8]

Detailed Methodology:

-

Cell Plating: Seed cells expressing the receptor of interest into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for approximately 1 hour at 37°C to allow for dye de-esterification and sequestration within the cells.[13][14]

-

Assay: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

Signal Detection: Record a baseline fluorescence reading. The instrument then injects the test compounds (agonists or antagonists) into the wells, and the fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium.[8]

-

Data Analysis: The change in relative fluorescence units (ΔRFU) is plotted against time to visualize the calcium transient. For dose-response experiments, the peak fluorescence response is plotted against the log concentration of the agonist to calculate the EC50. For antagonists, cells are pre-incubated with the compound before agonist addition, and the inhibition of the agonist response is used to calculate the IC50.[13]

Neutrophil Chemotaxis Assay

This assay directly measures the functional consequence of BLT1 activation on its primary target cell: the directed migration of neutrophils towards a chemoattractant.

Detailed Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood (e.g., human or murine) using density gradient centrifugation.

-

Assay Setup: Use a chemotaxis chamber, such as a Boyden chamber or a multi-well Transwell plate with a porous membrane (e.g., 3-5 µm pores). Add a solution containing the chemoattractant (e.g., LTB4 at various concentrations) to the lower chamber.[15]

-

Cell Migration: Place the isolated neutrophils in the upper chamber. Incubate the chamber at 37°C for a period (e.g., 60-90 minutes) to allow the cells to migrate through the pores of the membrane towards the chemoattractant.[16]

-

Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane.

-

Data Analysis: Count the number of migrated cells in several fields of view using a microscope. Plot the number of migrated cells against the chemoattractant concentration. The results demonstrate the dose-dependent chemotactic effect of the ligand.[16] Alternatively, real-time impedance-based methods can be used for label-free assessment of migration.[16]

Conclusion and Future Directions

The LTB4 receptors, BLT1 and BLT2, represent critical nodes in the inflammatory cascade. While BLT1 is a well-validated target for attenuating leukocyte-driven inflammation, the ubiquitous expression and diverse functions of BLT2 suggest more complex roles in pathophysiology.[17] The development of selective BLT1 antagonists remains a promising strategy for treating inflammatory diseases.[17] Conversely, the potential for BLT2 agonists to promote tissue repair or resolve inflammation presents an alternative therapeutic avenue.[9] The detailed experimental frameworks and quantitative data provided herein serve as a foundational resource for researchers and drug developers aiming to modulate these important signaling pathways for therapeutic benefit. Future research will likely focus on resolving the crystal structures of these receptors with various ligands to further enable rational drug design and exploring the therapeutic potential of biased agonism at these receptors.

References

- 1. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymatic Pathways Producing 3-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-HFAs) are a class of hydroxylated fatty acids with significant importance in various biological and industrial contexts. They are key intermediates in fatty acid metabolism, integral structural components of bioactive molecules like the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, and precursors for the synthesis of biodegradable polymers. The unique stereochemistry and chain length of 3-HFAs produced through enzymatic pathways offer significant advantages over chemical synthesis, making them attractive targets for biotechnological production and as biomarkers for disease diagnostics and drug development. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for 3-HFA production, detailed experimental protocols for their study, and quantitative data to support research and development in this field.

Core Enzymatic Pathways

The biosynthesis of 3-hydroxy fatty acids is primarily governed by two highly conserved metabolic pathways: the mitochondrial β-oxidation of fatty acids and the bacterial fatty acid synthesis (FAS) pathway. While both pathways involve 3-hydroxyacyl thioester intermediates, their metabolic contexts and primary products differ significantly.

Mitochondrial β-Oxidation Pathway

In eukaryotes, the mitochondrial β-oxidation spiral is a catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH for energy production.[1][2][3] One of the key intermediates in this four-step cycle is an L-3-hydroxyacyl-CoA. Under normal metabolic conditions, this intermediate is quickly oxidized. However, in certain metabolic disorders or under specific physiological conditions, these 3-hydroxy fatty acids can accumulate.[4]

The core reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) , an enzyme that facilitates the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[5] For long-chain fatty acids, this activity is part of a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[6][7]

Caption: Mitochondrial β-oxidation pathway highlighting the formation of L-3-hydroxyacyl-CoA.

Bacterial Fatty Acid Synthesis (FAS) Pathway

In bacteria, the Type II fatty acid synthesis (FASII) pathway is responsible for the de novo synthesis of fatty acids. This anabolic pathway involves a cycle of elongation steps where a two-carbon unit from malonyl-ACP is added to a growing acyl-ACP chain.[8][9] A key intermediate in each elongation cycle is a D-3-hydroxyacyl-ACP.

The reduction of the β-keto group to a hydroxyl group is catalyzed by 3-ketoacyl-ACP reductase (FabG) , an NADPH-dependent enzyme.[9] The resulting D-3-hydroxyacyl-ACP is then dehydrated and reduced to form a saturated acyl-ACP, which can then enter the next round of elongation. In Gram-negative bacteria, specific 3-hydroxy fatty acids are diverted from this pathway for the synthesis of lipid A, a crucial component of the outer membrane.[10]

Caption: Bacterial fatty acid synthesis (FASII) pathway showing the formation of D-3-hydroxyacyl-ACP.

Other Enzymatic Pathways

While the mitochondrial β-oxidation and bacterial FAS pathways are the primary routes, other enzymes can also produce 3-hydroxy fatty acids. For instance, certain cytochrome P450 monooxygenases can hydroxylate fatty acids at various positions, including the β-carbon (C3), although this is less common than ω- or (ω-1)-hydroxylation.[11][12] Additionally, in some bacteria like Bacillus subtilis, 3-hydroxy fatty acids are synthesized and incorporated into lipopeptide biosurfactants such as surfactin.[13][14] The biosynthesis of these lipopeptides is carried out by large multi-modular non-ribosomal peptide synthetases (NRPSs).[15]

Quantitative Data

The efficiency and substrate specificity of the enzymes involved in 3-HFA production are critical for understanding their biological roles and for their application in biotechnology.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)[16]

| Substrate (L-3-Hydroxyacyl-CoA) | Km (µM) | Vmax (µmol/min/mg) |

| C4 (Butyryl) | 18.2 | 168 |

| C6 (Hexanoyl) | 4.5 | 225 |

| C8 (Octanoyl) | 2.5 | 250 |

| C10 (Decanoyl) | 2.0 | 260 |

| C12 (Lauroyl) | 1.8 | 230 |

| C14 (Myristoyl) | 1.7 | 180 |

| C16 (Palmitoyl) | 1.6 | 120 |

Table 2: Fatty Acid Composition of Lipopeptides from Bacillus subtilis[17]

| Fatty Acid | Isomer | Percentage (%) |

| 3-OH-C₁₃ | iso | 10.5 |

| anteiso | 5.2 | |

| 3-OH-C₁₄ | normal | 15.8 |

| iso | 21.1 | |

| 3-OH-C₁₅ | iso | 26.3 |

| anteiso | 10.5 | |

| 3-OH-C₁₆ | normal | 10.6 |

Experimental Protocols

Expression and Purification of Recombinant 3-Ketoacyl-ACP Reductase (FabG)

This protocol describes the heterologous expression of E. coli FabG in an expression host and its subsequent purification.

Caption: Workflow for the expression and purification of recombinant FabG.

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged fabG gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing 1 mg/mL lysozyme (B549824) and protease inhibitors. Incubate on ice for 30 minutes, then sonicate on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution: Elute the bound protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange: Dialyze the purified protein against storage buffer (e.g., PBS with glycerol) overnight at 4°C.

-

Analysis: Confirm the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.3)

-

0.2 mM L-3-hydroxybutyryl-CoA (or other 3-hydroxyacyl-CoA substrate)

-

0.5 mM NAD⁺

-

-

Enzyme Addition: Add the purified HADH enzyme solution to the reaction mixture to initiate the reaction. The final volume should be 1 mL.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at 37°C for 5 minutes.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of 3-HFAs from biological samples.[2][16]

Caption: Workflow for the GC-MS analysis of 3-hydroxy fatty acids.

-

Sample Preparation: To 500 µL of plasma or cell culture supernatant, add an internal standard mix containing known amounts of stable isotope-labeled 3-HFAs.

-

Hydrolysis (for total 3-HFAs): Add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes to hydrolyze esterified 3-HFAs. For free 3-HFAs, omit this step.

-

Acidification: Acidify the sample with 6 M HCl.

-

Extraction: Extract the fatty acids twice with 3 mL of ethyl acetate. Vortex and centrifuge to separate the phases. Combine the organic layers.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the 3-HFA derivatives.

-

Quantification: Monitor the characteristic ions for each 3-HFA and its corresponding internal standard. Quantify the amount of each 3-HFA by comparing its peak area to that of the internal standard.

Conclusion

The enzymatic production of 3-hydroxy fatty acids through pathways like mitochondrial β-oxidation and bacterial fatty acid synthesis offers a highly specific and controlled means of obtaining these valuable molecules. This guide provides a foundational understanding of these core pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration and utilization of 3-HFAs. Further research into the engineering of these pathways and the discovery of novel enzymes with unique specificities will undoubtedly expand the applications of 3-hydroxy fatty acids in medicine and industry.

References

- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Ketoacyl synthase - Wikipedia [en.wikipedia.org]

- 14. office2.jmbfs.org [office2.jmbfs.org]

- 15. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-11(Z),14(Z)-eicosadienoic Acid: A Technical Guide for Researchers

An In-depth Review of a Novel Eicosanoid: From Putative Biosynthesis to Experimental Approaches

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the biological functions, signaling pathways, and comprehensive experimental data for 3-Hydroxy-11(Z),14(Z)-eicosadienoic acid is limited. This guide provides a comprehensive overview based on available information for the parent compound, 11(Z),14(Z)-eicosadienoic acid, and established principles of fatty acid metabolism and analysis to infer potential characteristics and methodologies for its 3-hydroxy derivative.

Introduction